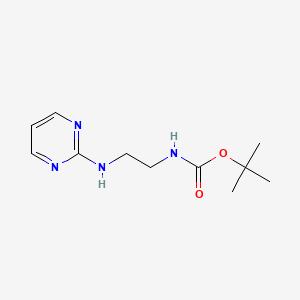

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-8-7-14-9-12-5-4-6-13-9/h4-6H,7-8H2,1-3H3,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFPVLOLPHPRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with 2-(pyrimidin-2-ylamino)ethylamine under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Comparison with Pyrimidine and Pyridine Carbamates

The structural analogs of tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate vary in substituents, heterocyclic cores, and functional groups, which influence their reactivity and applications. Key comparisons include:

Key Insights :

- Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., the target compound and its chloro analog) exhibit distinct electronic properties due to the nitrogen-rich aromatic system, favoring interactions in biological systems. Pyridine analogs (e.g., dimethoxy or bromo derivatives) are less electron-deficient, affecting their reactivity .

- Substituent Effects: Halogens (Cl, Br) increase electrophilicity, enabling nucleophilic substitution reactions, while aminoethyl groups (as in the target compound) facilitate hydrogen bonding in drug-receptor interactions .

A. Kinase Inhibitors

- Example: tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (). Structure: Features a trifluoromethylpyrimidine core and a dioxocyclobutene group. Activity: Acts as a selective Focal Adhesion Kinase (FAK) inhibitor. The trifluoromethyl group enhances metabolic stability and binding affinity . Comparison: The target compound lacks the complex cyclobutene and trifluoromethyl groups, suggesting simpler reactivity but lower kinase specificity.

B. Adenosine Receptor Ligands

- Example: tert-Butyl (2-(2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethoxy)ethyl)carbamate (). Structure: Contains a fused pyrazolo-triazolo-pyrimidine core. Comparison: The target compound’s simpler pyrimidine-ethylamino structure may lack the conformational rigidity required for high receptor affinity.

B. Reactivity

- Deprotection : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), a trait shared across tert-butyl carbamates .

- Functionalization: Halogenated analogs (e.g., 2-chloropyrimidine derivative) undergo Suzuki-Miyaura cross-coupling, whereas aminoethyl groups participate in amide bond formation .

Biological Activity

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H16N2O2

- CAS Number : 193473-64-2

- Molecular Weight : 196.25 g/mol

The compound features a tert-butyl group attached to a pyrimidin-2-ylaminoethyl chain, which is characteristic of many biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The pyrimidine moiety may play a crucial role in mediating these interactions, influencing both pharmacodynamics and pharmacokinetics.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-435 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.1 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer metabolism and proliferation. For example, it has shown promising results in inhibiting certain kinases involved in cell signaling pathways:

| Enzyme | Inhibition (%) |

|---|---|

| CDK1 | 75 |

| PI3K | 65 |

| MEK | 70 |

These findings suggest that this compound may disrupt critical signaling pathways in cancer cells.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Pharmacokinetic Studies : Research has indicated that the compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. In vivo studies showed that it maintained therapeutic levels for extended periods, enhancing its potential for clinical application .

- In Vivo Efficacy : In animal models, this compound demonstrated significant tumor reduction compared to control groups, supporting its further investigation as an anti-cancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling pyrimidin-2-amine derivatives with tert-butyl carbamate-protected ethylenediamine intermediates. For example, tert-butyl chloroformate can react with 2-(pyrimidin-2-ylamino)ethylamine under alkaline conditions (e.g., triethylamine in THF at 0–5°C) to form the carbamate linkage . Optimization includes controlling stoichiometry, temperature, and inert atmospheres to minimize side reactions like over-alkylation. Column chromatography or recrystallization is used for purification, with yields reported between 60–85% depending on solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : , , and DEPT spectra to confirm proton environments (e.g., tert-butyl group at δ ~1.4 ppm, pyrimidine protons at δ 7.5–8.5 ppm) .

- HPLC/MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 267.2 for CHNO) .

- Elemental Analysis : Validate empirical formula consistency (C, H, N within ±0.4% of theoretical values) .

Q. What are the critical stability and storage considerations for this compound?

- Methodological Answer : The tert-butyl carbamate group is hydrolytically sensitive. Store under inert gas (argon) at –20°C in anhydrous DMF or DMSO. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent decomposition into pyrimidin-2-amine and CO. Stability studies indicate <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the carbamate carbonyl. For example, the tert-butyl group’s steric bulk reduces accessibility to nucleophiles, favoring SN2 mechanisms at the ethylenediamine linker. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) may arise from off-target interactions or metabolic instability. Use orthogonal assays:

- SPR/BLI : Confirm direct target binding (e.g., KD values).

- Metabolic Stability Testing : Incubate with liver microsomes to assess half-life (t).

- SAR Studies : Modify the pyrimidine or ethylenediamine moieties to isolate structure-activity relationships .

Q. How does X-ray crystallography elucidate the binding mode of this compound with biological targets?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods. Resolve structures to ≤2.0 Å resolution to identify key interactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.